molecular formula C9H16F2N2 B1476281 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine CAS No. 2098039-08-6

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine

Cat. No. B1476281
CAS RN: 2098039-08-6
M. Wt: 190.23 g/mol
InChI Key: ITYWUDVVIRXPHM-UHFFFAOYSA-N
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Description

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, also known as 2-DFHCPEA, is an organic compound that belongs to the class of pyrrolidinone derivatives. It is a colorless solid with a melting point of 82-84°C and a boiling point of 214-216°C. 2-DFHCPEA is a versatile compound that has been used for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Analgesic Potential in Mouse Pain Model

A study explored the synthesis of novel compounds, including those with a structure related to 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, and evaluated their analgesic effects in a mouse pain model. The research synthesized a series of spirochromeno[4,3-d]pyrimidines and tested their analgesic efficacy. One of the derivatives showed promising results as an analgesic, suggesting the potential of related compounds, such as 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, in the development of new pain relief medications (Bonacorso et al., 2017).

Anticonvulsant Activity

Another study focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was modified. This research suggests that modifications to the core structure, similar to that of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, could yield compounds with significant anticonvulsant properties, particularly for treatment-resistant epilepsy (Kamiński et al., 2015).

Pheromone Component in Cerambycids

Research into the chemical ecology of cerambycid beetles identified a compound, 1-(1H-pyrrol-2-yl)-1,2-propanedione, as a pheromone component in several species across different continents, including North America. This compound shares structural similarities with 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, indicating potential applications in understanding and controlling pest populations through pheromone-based strategies (Diesel et al., 2017).

Adduct Formation with DNA

The interaction of certain heterocyclic amines with DNA, leading to adduct formation, has been extensively studied. Compounds like 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine may undergo similar interactions, contributing to our understanding of the molecular mechanisms behind DNA damage and repair, and their implications in carcinogenesis and other diseases (Turteltaub et al., 1999).

properties

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2/c10-9(11)2-1-7-5-13(4-3-12)6-8(7)9/h7-8H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYWUDVVIRXPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CCN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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